molecular formula C11H18O B12659453 3,6-Dimethyl-3-vinylhept-5-en-2-one CAS No. 80192-39-8

3,6-Dimethyl-3-vinylhept-5-en-2-one

Cat. No.: B12659453
CAS No.: 80192-39-8
M. Wt: 166.26 g/mol
InChI Key: DCDRFQMZVITJAD-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3-vinylhept-5-en-2-one is an organic compound with the molecular formula C11H20O It is characterized by its unique structure, which includes a vinyl group and two methyl groups attached to a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-3-vinylhept-5-en-2-one typically involves the use of starting materials such as 3,6-dimethylhept-5-en-2-one and vinyl magnesium bromide. The reaction is carried out under controlled conditions, often in the presence of a catalyst like palladium or nickel to facilitate the addition of the vinyl group to the heptenone backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-3-vinylhept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,6-Dimethyl-3-vinylhept-5-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Dimethyl-3-vinylhept-5-en-2-one exerts its effects involves interactions with various molecular targets. The vinyl group can participate in electrophilic addition reactions, while the methyl groups may influence the compound’s reactivity and stability. The pathways involved often include the formation of intermediates that can further react to produce desired products.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylhept-5-en-2-one: Lacks the vinyl group, making it less reactive in certain types of reactions.

    3-Vinylhept-5-en-2-one: Does not have the additional methyl groups, which can affect its chemical properties and applications.

Uniqueness

3,6-Dimethyl-3-vinylhept-5-en-2-one is unique due to the presence of both vinyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

80192-39-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-ethenyl-3,6-dimethylhept-5-en-2-one

InChI

InChI=1S/C11H18O/c1-6-11(5,10(4)12)8-7-9(2)3/h6-7H,1,8H2,2-5H3

InChI Key

DCDRFQMZVITJAD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C=C)C(=O)C)C

Origin of Product

United States

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